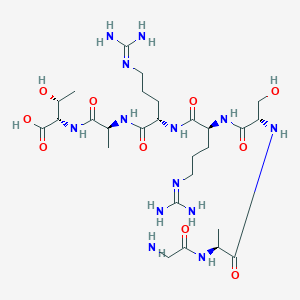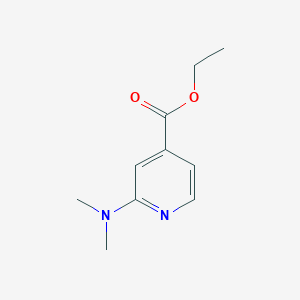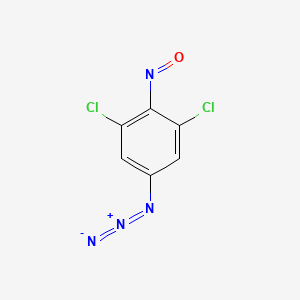
4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one is a synthetic organic compound that features a benzimidazole moiety linked to a furanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Etherification: The hexadecyloxy group can be introduced via an etherification reaction using hexadecanol and a suitable base like sodium hydride or potassium carbonate.
Coupling: The final step involves coupling the benzimidazole moiety with the chlorinated furanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzimidazole moiety can participate in redox reactions, potentially altering the electronic properties of the compound.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohol and furanone.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Oxidized benzimidazole products.
Reduction: Reduced benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole and furanone moieties. These interactions may modulate biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(2-furyl)benzimidazole and 2-(4-chlorophenyl)benzimidazole share structural similarities.
Furanone Derivatives: Compounds such as 3-chloro-4-(hexadecyloxy)furan-2(5H)-one and 4-(1H-benzimidazol-1-yl)-5-(hexadecyloxy)furan-2(5H)-one.
Uniqueness
4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one is unique due to the combination of its benzimidazole and furanone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propiedades
Número CAS |
255380-18-8 |
|---|---|
Fórmula molecular |
C27H39ClN2O3 |
Peso molecular |
475.1 g/mol |
Nombre IUPAC |
3-(benzimidazol-1-yl)-4-chloro-2-hexadecoxy-2H-furan-5-one |
InChI |
InChI=1S/C27H39ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-32-27-25(24(28)26(31)33-27)30-21-29-22-18-15-16-19-23(22)30/h15-16,18-19,21,27H,2-14,17,20H2,1H3 |
Clave InChI |
WIAJPLYEELXBJT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1C(=C(C(=O)O1)Cl)N2C=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
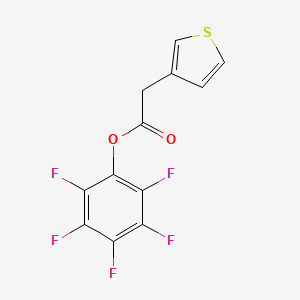
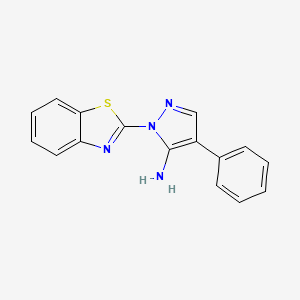


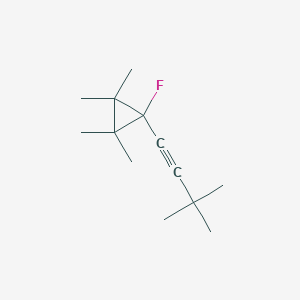
![Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl](/img/structure/B14240004.png)
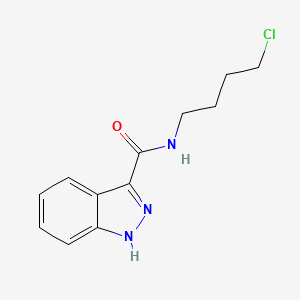
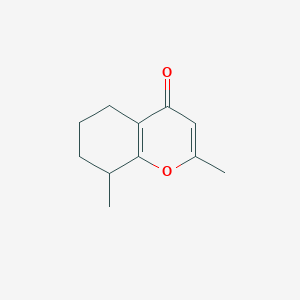

![4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14240037.png)
